Carboxytolbutamide-d9 (butyl-d9) is a deuterated derivative of tolbutamide, a medication primarily used for managing type II diabetes. The presence of deuterium atoms in its structure provides unique properties that are beneficial for various scientific applications, particularly in metabolic studies and proteomics. The compound is classified under stable isotope-labeled compounds, which are crucial for tracing studies in biological research.
The compound is sourced from chemical suppliers specializing in isotopically labeled compounds. It is classified as a sulfonylurea derivative, with the molecular formula and a molecular weight of approximately 309.39 g/mol. The unique isotopic labeling (deuterium) enhances its utility in analytical techniques such as mass spectrometry.
The synthesis of Carboxytolbutamide-d9 involves several methods that incorporate deuterium into the molecular structure:
Industrial production typically employs optimized conditions to maximize yield and purity, often involving purification techniques such as recrystallization and chromatography to isolate the desired compound from by-products and unreacted materials .
The molecular structure of Carboxytolbutamide-d9 features a sulfonylurea moiety attached to a carboxylic acid group. The incorporation of nine deuterium atoms significantly alters its physical properties compared to its non-deuterated counterpart.
Carboxytolbutamide-d9 can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Carboxytolbutamide-d9 is similar to that of tolbutamide, where it stimulates insulin secretion from pancreatic beta cells. The presence of deuterium may influence metabolic pathways, providing insights into drug metabolism and pharmacokinetics through isotopic labeling techniques.
Carboxytolbutamide-d9 is primarily used in scientific research, particularly in:
The compound's unique properties make it an invaluable tool in advancing research methodologies across various fields in biochemistry and pharmacology .
Deuterium (²H) incorporation into carboxytolbutamide targets the alkyl side chain to minimize alterations to pharmacologically active sites. Two primary strategies achieve high isotopic purity:
Analytical Confirmation: Isotopic abundance (≥98% atom D) is verified via ¹H NMR (absence of butyl -CH₃/-CH₂- proton signals) and LC-MS/MS (distinct m/z shift of +9 compared to unlabeled analog) [3] [9].
Synthetic pathways for deuterated sulfonylureas like carboxytolbutamide-d₉ share similarities with other β-agonist or sulfonamide-labeled compounds but differ in precursor choices and protecting group strategies.
Carboxytolbutamide-d₉: Relies on pre-synthesized deuterated alkylamine coupled to the sulfonyl benzoic acid core. Carboxyl group protection (e.g., ester formation) is often essential to prevent side reactions during sulfonylurea formation [3] [9].
Carboxytolbutamide-d₉ vs. D9-Mabuterol/D9-Bambuterol:These β-agonist derivatives utilize deuterated aniline precursors reacting with bromoalkanes under basic conditions. Isotopic abundances reach 98.5–99.7% due to optimized nucleophilic substitution conditions and purification .
Protecting Group Strategies:
Table 2: Comparison of Synthetic Approaches for Deuterated Pharmaceuticals
Compound | Labeling Strategy | Key Intermediate/Reaction | Isotopic Purity | Critical Step |
---|---|---|---|---|
Carboxytolbutamide-d₉ | Preformed deuterated amine | Butyl-d₉ amine + Sulfonyl benzoate | ≥98% atom D | Protection of -COOH group |
Clenbuterol-d₉ | Catalytic deuteration of alkyne | D₂, Pd/C on alkyne precursor | >99% | Regioselective reduction |
Desmosine-d₄ | H-D exchange on amino groups | D₂O, high T/P with protected acid | 88% d₄ purity | Amino group deuteration exchange |
Mabuterol-d₉ | Deuterated aniline precursor | Aniline-d₉ + alkyl bromide | 98.5% | Nucleophilic substitution control |
While precursor synthesis is preferred for carboxytolbutamide-d₉, optimizing deuteration techniques is crucial for metabolic stability in vivo applications:
Site Selection for Deuteration:Deuteration at metabolically vulnerable sites retards oxidative metabolism via the Kinetic Isotope Effect (KIE). The n-butyl chain of tolbutamide/carboxytolbutamide undergoes ω- and ω-1 hydroxylation primarily by CYP2C9. Deuteration at these positions (C-1 and C-2 of the butyl chain) increases the C-D bond cleavage energy barrier, slowing hydroxylation and prolonging half-life [9]. Full deuteration (d₉) maximizes this effect compared to partial deuteration.
Minimizing Back-Exchange and Impurities:
Evidence of Stability Enhancement: While direct metabolic data for carboxytolbutamide-d₉ is limited in the provided sources, studies on similarly deuterated drugs (e.g., deutetrabenazine) show significantly reduced clearance (CL) and increased half-life (t₁/₂) due to KIE at metabolic soft spots. The d₉ label on the butyl chain positions carboxytolbutamide-d₉ as a robust internal standard resistant to metabolic degradation during sample processing and analysis [9].
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6